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Introduction
Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable small-

molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical apical

kinase in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-

strand breaks (DSBs). By inhibiting ATM, Lartesertib disrupts DNA damage repair mechanisms

in cancer cells, leading to apoptosis and enhancing the efficacy of DNA-damaging agents such

as radiotherapy and certain chemotherapies. This document provides a comprehensive

overview of the pharmacological properties of Lartesertib, summarizing key preclinical and

clinical findings, and detailing relevant experimental methodologies.

Mechanism of Action
Lartesertib is an ATP-competitive inhibitor that binds to the hinge region of the ATM kinase

active site. This action suppresses the catalytic activity of ATM with sub-nanomolar potency.

The inhibition of ATM prevents the downstream phosphorylation of key substrates, including

checkpoint kinase 2 (CHK2) and p53, thereby abrogating cell cycle checkpoints and hindering

the repair of DSBs through homologous recombination. This disruption of the DDR pathway

can induce synthetic lethality in tumor cells with specific genetic backgrounds and can sensitize

cancer cells to the effects of ionizing radiation and other DSB-inducing agents. Preclinical

studies have demonstrated that Lartesertib shows remarkable selectivity for ATM, with no

significant inhibition of 583 other kinases at a concentration of 100 nM.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10831599?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway of Lartesertib

Mechanism of Action of Lartesertib

DNA Damage Induction

Cellular Response

Ionizing Radiation / 
Chemotherapy

DNA Double-Strand
Breaks (DSBs)

ATM Kinase

activates

Downstream Effectors
(e.g., CHK2, p53)

phosphorylates

Lartesertib (M4076)

inhibits

Apoptosis / 
Cell Death

promotes

Cell Cycle Arrest

DNA Repair

allows time for

prevents

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b10831599?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Lartesertib inhibits ATM kinase, preventing the downstream signaling that leads to cell

cycle arrest and DNA repair, thereby promoting cancer cell death.

Preclinical Pharmacology
In Vitro Studies
Lartesertib has demonstrated potent inhibition of ATM kinase activity in biochemical assays. In

various cancer cell lines, it effectively suppresses the repair of DSBs and inhibits clonogenic

cell growth. A key finding from preclinical studies is the synergistic effect of Lartesertib with

other anticancer agents. Combination screening with 79 different anticancer drugs revealed

strong synergy with PARP inhibitors (such as olaparib, niraparib, rucaparib, and talazoparib)

and topoisomerase I inhibitors (irinotecan and topotecan). Furthermore, in vitro studies on

murine colon cancer cells (MC-38) showed that the combination of Lartesertib with the ATR

inhibitor Tuvusertib leads to cell death, activation of the cGAS-STING signaling pathway,

upregulation of PD-L1, and the release of inflammatory cytokines.

In Vivo Studies
In animal models, Lartesertib has shown significant antitumor activity, particularly in

combination with radiotherapy. In a FaDu human squamous cell carcinoma of the head and

neck xenograft model, Lartesertib demonstrated a dose-dependent enhancement of the

antitumor effects of radiation. The combination of Lartesertib with the ATR inhibitor gartisertib

resulted in complete tumor growth inhibition in a pancreatic cancer model (MiaPaCa2) and

near-complete tumor regression in an acute myeloid leukemia model (Mv4.11). In a triple-

negative breast cancer patient-derived xenograft (PDX) model (HBC-x9) with wild-type

BRCA1/2, the combination of Lartesertib with PARP inhibitors (rucaparib or niraparib) showed

enhanced efficacy with acceptable tolerability.

Clinical Pharmacology
Phase I Monotherapy Study (NCT04882917)
A first-in-human, open-label, multicenter Phase I study was conducted to evaluate the safety,

tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and maximum tolerated dose

(MTD) of Lartesertib monotherapy in patients with advanced solid tumors.
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Study Design: Patients received oral doses of Lartesertib ranging from 100 mg to 400 mg once

daily. Dose escalation was guided by a Bayesian two-parameter logistic regression model,

taking into account PK, PD, and safety data.

Pharmacokinetics: Lartesertib exposure increased in a dose-related manner. The median time

to maximum plasma concentration (Tmax) ranged from 1 to 2 hours, and the mean elimination

half-life (T1/2) was between 5 and 7 hours across the different dose levels. Minimal

accumulation was observed after multiple doses.

Pharmacodynamics: Pharmacodynamic analyses showed a trend of reduction in γ-H2AX

levels, a marker of DNA double-strand breaks, indicating target engagement. The highest level

of target inhibition was reported to be between 80% and 100%.

Safety and Efficacy: The most common dose-limiting toxicity (DLT) was maculopapular rash.

The MTD was established at 300 mg once daily. The most common grade ≥3 treatment-

emergent adverse event was anemia. The best overall response observed in the study was

stable disease in two patients.

Phase Ib Combination Study with Tuvusertib
(NCT05396833)
A Phase Ib, open-label, multicenter study investigated the safety, tolerability, PK, and PD of

Lartesertib in combination with the ATR inhibitor Tuvusertib in patients with advanced solid

tumors.

Pharmacokinetics (Combination): Preliminary steady-state PK data showed rapid absorption for

both drugs, with a median Tmax of approximately 1-3.5 hours for Lartesertib. The mean

elimination half-life for Lartesertib in the combination was between 5.5 and 8.7 hours. The

exposure of the combination was consistent with the respective monotherapies, suggesting no

clinically significant drug-drug interactions.

Pharmacodynamics (Combination): Preliminary PD results showed approximately 50% target

inhibition across all time points for Lartesertib at doses of 100 mg and higher.

Safety and Efficacy (Combination): Frequent treatment-emergent adverse events (any grade)

included anemia (62%), nausea (45%), and fatigue and vomiting (43% each). Six patients had
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stable disease for over 16 weeks. The combination dose of Tuvusertib 180 mg once daily and

Lartesertib 150 mg once daily (2 weeks on/2 weeks off) was selected for expansion cohorts.

Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Lartesertib

Study Phase Dosing Regimen
Tmax (median,
hours)

T1/2 (mean, hours)

Phase I

(Monotherapy)
100-400 mg QD 1 - 2 5 - 7

Phase Ib

(Combination)
≥100 mg QD ~1 - 3.5 ~5.5 - 8.7

Table 2: Clinical Safety and Efficacy of Lartesertib

Study Phase
Maximum
Tolerated Dose
(MTD)

Dose-Limiting
Toxicities
(DLTs)

Common
Grade ≥3
Adverse
Events

Best Overall
Response

Phase I

(Monotherapy)
300 mg QD

Maculopapular

rash
Anemia Stable Disease

Phase Ib

(Combination)

Multiple tolerated

doses identified
Not specified

Anemia,

decreased

platelets, fatigue,

decreased

neutrophils

Stable Disease

>16 weeks (in 6

patients)

Experimental Protocols
Disclaimer: The following are generalized protocols based on standard laboratory techniques.

Specific parameters for the Lartesertib studies, such as antibody clones, concentrations, and

incubation times, were not publicly available and may vary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blotting for ATM Signaling
This protocol is for the detection of phosphorylated ATM (p-ATM) and phosphorylated CHK2 (p-

CHK2) to assess ATM pathway inhibition.

Cell Lysis: Cells are treated with Lartesertib and/or ionizing radiation. After treatment, cells

are washed with ice-cold PBS and lysed with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by

electrophoresis.

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at

room temperature.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies against p-ATM, p-CHK2, total ATM, and total CHK2, diluted in the blocking buffer.

Washing: The membrane is washed three times with TBST.

Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate

and visualized with an imaging system.

γ-H2AX Flow Cytometry for DNA Damage
This assay quantifies DNA double-strand breaks by measuring the levels of phosphorylated

histone H2AX (γ-H2AX).

Cell Preparation: Cells are harvested, washed with PBS, and fixed with 4%

paraformaldehyde.
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Permeabilization: Cells are permeabilized with ice-cold 90% methanol or a saponin-based

buffer.

Blocking: Cells are blocked with a buffer containing BSA to reduce non-specific antibody

binding.

Primary Antibody Staining: Cells are incubated with a primary antibody specific for γ-H2AX

(e.g., FITC- or Alexa Fluor 488-conjugated anti-phospho-histone H2A.X Ser139).

Washing: Cells are washed to remove unbound antibodies.

DNA Staining: Cellular DNA is stained with propidium iodide (PI) or DAPI to allow for cell

cycle analysis.

Flow Cytometry Analysis: The fluorescence intensity of γ-H2AX and the DNA content of

individual cells are measured using a flow cytometer.

Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring

cytotoxicity.

Cell Seeding: A known number of cells are seeded into 6-well plates.

Treatment: Cells are treated with Lartesertib, radiation, or a combination of both.

Incubation: Plates are incubated for 7-14 days to allow for colony formation.

Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained

with crystal violet.

Colony Counting: Colonies containing at least 50 cells are counted.

Calculation: The surviving fraction is calculated by normalizing the plating efficiency of the

treated cells to that of the untreated control cells.
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Workflow of a First-in-Human Phase I Trial for Lartesertib
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Caption: A typical workflow for a Phase I dose-escalation trial to determine the MTD and RDE

of a new drug like Lartesertib.

Conclusion
Lartesertib (M4076) is a potent and selective ATM inhibitor with a well-defined mechanism of

action. Preclinical data strongly support its potential as a sensitizer for radiotherapy and in

combination with other DDR inhibitors like PARP and ATR inhibitors. Early-phase clinical trials

have established a manageable safety profile and determined the maximum tolerated dose for

monotherapy. The pharmacokinetic and pharmacodynamic data from these trials confirm that

Lartesertib achieves target engagement in patients. Ongoing and future studies will further

elucidate the clinical utility of Lartesertib, particularly in combination regimens for the treatment

of various solid tumors.

To cite this document: BenchChem. [Lartesertib (M4076): A Technical Guide to its
Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831599#pharmacological-properties-of-lartesertib-
m4076]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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